molecular formula C10H11NO4 B7817642 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid

Cat. No.: B7817642
M. Wt: 209.20 g/mol
InChI Key: KAIDPALCXIWYGN-ONEGZZNKSA-N
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Description

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, an unsaturated enamide group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid typically involves multiple steps, starting with the preparation of the furan-2-ylprop-2-enamide intermediate This intermediate can be synthesized through a reaction between furan-2-carbaldehyde and an appropriate amine under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid can be compared to other similar compounds, such as 3-(furan-2-yl)propionic acid and 3-(furan-2-yl)acrylic acid. While these compounds share structural similarities, this compound is unique due to its additional amide and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)propionic acid

  • 3-(Furan-2-yl)acrylic acid

  • 3-(Furan-2-yl)butyric acid

  • 3-(Furan-2-yl)valeric acid

Properties

IUPAC Name

3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIDPALCXIWYGN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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